3-Methyl-3-phenylbutan-2-ol

説明

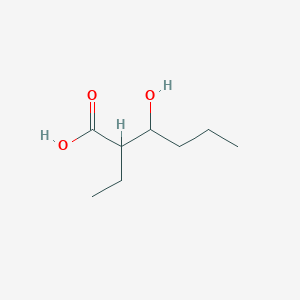

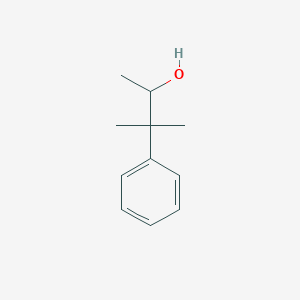

3-Methyl-3-phenylbutan-2-ol is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.25 . The compound is also known by other names such as 2-methyl-3-phenyl-2-butanol .

Molecular Structure Analysis

The InChI code for 3-Methyl-3-phenylbutan-2-ol is1S/C11H16O/c1-9(11(2,3)12)10-7-5-4-6-8-10/h4-9,12H,1-3H3 . This code represents the molecular structure of the compound. The 3D structure of the molecule can be viewed using specific software . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-3-phenylbutan-2-ol include a melting point of 46-49 degrees Celsius . It is a powder at room temperature . More specific properties like color, hardness, malleability, solubility, electrical conductivity, and others are not mentioned in the retrieved sources.科学的研究の応用

Fragrance Material Review

3-Methyl-3-phenylbutan-2-ol, as a fragrance ingredient, is a member of the Aryl Alkyl Alcohols (AAAs) group. It's a secondary alcohol with a diverse structural class, including primary, secondary, and tertiary alkyl alcohols bonded to an aryl group. The AAAs commonly have an alcohol group -C-(R1)(R2)OH, and 3-Methyl-3-phenylbutan-2-ol fits within this category. It's been reviewed for its toxicological and dermatological implications, particularly focusing on its physical properties and potential for mucous membrane irritation (Scognamiglio et al., 2012).

Photolysis and Stereochemistry Research

In the field of stereochemistry, 3-Methyl-3-phenylbutan-2-ol has been part of studies investigating the stereochemistry of its diastereoisomeric forms, particularly in the context of photolysis. The interaction between its methyl and substituents influences the stereochemistry of cyclization in photolysis processes (Coxon & Hii, 1977).

Vibrational Circular Dichroism (VCD) Studies

3-Methyl-3-phenylbutan-2-ol has been used in VCD studies to understand the dynamic molecular motions in chiral systems. The research specifically looked at its use in elucidating the Brook rearrangement of tertiary benzylic α-hydroxylsilanes. This study demonstrated the importance of considering structural dynamics for accurate VCD analyses in flexible chiral systems (Xia et al., 2018).

Lipase-Mediated Resolution in Chemistry

The compound has been studied in the context of lipase-mediated resolution, a process used in organic chemistry. It was specifically examined in relation to the impact of varying the acyl group on the efficiency and selectivity of the resolution of 2-phenylalkanols. The compound demonstrated resistance to enzymatic hydrolysis under certain conditions, which provides insights into the steric factors affecting such reactions (Foley et al., 2017).

Safety and Hazards

特性

IUPAC Name |

3-methyl-3-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAVQGLFENEAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-phenylbutan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Trifluoromethyl)-1-(diethoxyphosphinyl)-3-butenyl]carbamic acid benzyl ester](/img/structure/B3257869.png)

![6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3257880.png)